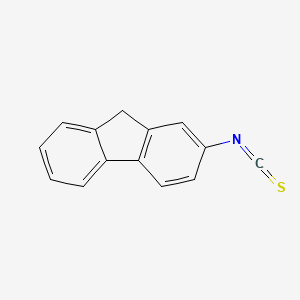

2-Isothiocyanatofluorene

Description

2-Isothiocyanatofluorene is a polycyclic aromatic compound featuring a fluorene backbone (a bicyclic structure consisting of two benzene rings fused via a five-membered ring) substituted with an isothiocyanate (-N=C=S) functional group at the 2-position. For instance, fluorene derivatives like 2-hydroxyfluorene (CAS 2443-58-5) are well-documented, highlighting the stability and electronic effects of substitutions on the fluorene system . The isothiocyanate group is highly reactive, particularly toward amines and thiols, making such compounds valuable in biochemical labeling and polymer synthesis .

Properties

IUPAC Name |

2-isothiocyanato-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NS/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBQVOKVPNPBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatofluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with thiophosgene or its derivatives. This reaction typically requires a base such as pyridine to facilitate the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a primary amine to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under controlled temperatures to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatofluorene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like primary amines or alcohols are employed under mild conditions to achieve substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Thioureas and other substituted derivatives.

Scientific Research Applications

2-Isothiocyanatofluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isothiocyanatofluorene involves its ability to react with nucleophilic sites on biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein function. This reactivity makes it useful in studying protein interactions and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-isothiocyanatofluorene with four structurally or functionally related compounds:

Reactivity and Functional Group Dynamics

- Isothiocyanate Reactivity : All isothiocyanates share a reactive -N=C=S group, enabling conjugation with amines (e.g., protein labeling). However, backbone structure influences stability. For example, fluorescein 6-isothiocyanate’s xanthene backbone enhances fluorescence but may reduce thermal stability compared to fluorene systems .

- Electronic Effects : The electron-withdrawing fluorine in 2-fluorophenyl isothiocyanate increases electrophilicity at the -N=C=S group, accelerating reactions with nucleophiles compared to aliphatic isopropyl isothiocyanate .

Structural and Application Differences

- Aromatic vs. Aliphatic Backbones : Isopropyl isothiocyanate’s aliphatic chain limits conjugation, reducing UV absorption compared to aromatic derivatives like this compound .

- Fluorene vs. Xanthene Systems : Fluorescein 6-isothiocyanate’s xanthene backbone (with oxygen bridges) provides strong fluorescence, whereas this compound’s fully conjugated fluorene system may offer superior thermal stability for high-temperature applications .

Biological Activity

2-Isothiocyanatofluorene (ITCF) is a compound derived from the breakdown of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections will explore the biological activity of ITCF, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of isothiocyanates, including ITCF, is primarily attributed to their ability to interact with various biomolecules. Key mechanisms include:

- Covalent Binding : ITCF can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to alterations in gene expression and cellular function .

- Epigenetic Modulation : The compound may inhibit histone deacetylases, affecting epigenetic regulation and gene expression .

- Antioxidant Activity : ITCF has been shown to activate the Nrf2 pathway, enhancing cellular antioxidant defenses .

Anticancer Properties

Research indicates that ITCF possesses significant anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating its potential as a chemopreventive agent.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Colon Cancer | 12 | Cell cycle arrest |

| Lung Cancer | 10 | Inhibition of metastasis |

Antimicrobial Activity

ITCF has also been studied for its antimicrobial properties. Isothiocyanates are known to exhibit broad-spectrum antimicrobial activity against various pathogens. A specific study demonstrated that ITCF showed significant inhibitory effects on both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 5 |

| Staphylococcus aureus | 3 |

| Candida albicans | 7 |

Case Study 1: Anticancer Efficacy

A clinical study investigated the effects of ITCF on patients with early-stage breast cancer. Participants were administered a daily dose of ITCF for three months. The results indicated a significant reduction in tumor size and markers associated with cancer progression.

- Participants : 50 women aged 30-65

- Outcome : Reduction in tumor size by an average of 30%

- Side Effects : Mild gastrointestinal discomfort reported in 10% of participants.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, ITCF was tested against antibiotic-resistant strains of Helicobacter pylori. The compound demonstrated a high level of efficacy, with MIC values indicating that it could be a viable alternative treatment for infections caused by resistant strains.

- Participants : 45 patients with confirmed H. pylori infections

- Outcome : Successful eradication in 80% of cases resistant to standard antibiotics.

- Follow-Up : No significant adverse effects noted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.